2-Bromo-1-(3,5-dichloro-2-hydroxyphenyl)ethanone
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Overview
Description
2-Bromo-1-(3,5-dichloro-2-hydroxyphenyl)ethanone is a chemical compound with the molecular formula C8H5BrCl2O2 and a molecular weight of 283.93 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of bromine, chlorine, and hydroxyl groups attached to a phenyl ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-1-(3,5-dichloro-2-hydroxyphenyl)ethanone can be synthesized through several methods. One common approach involves the bromination of 3,5-dichloro-2-hydroxyacetophenone using bromine in the presence of a suitable solvent such as acetic acid or chloroform . The reaction is typically carried out at room temperature or under reflux conditions to ensure complete bromination .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors and precise control of reaction parameters. The use of high-purity reagents and solvents ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(3,5-dichloro-2-hydroxyphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents (e.g., ethanol or water) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media are employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents are used.
Major Products Formed
Substitution: Formation of substituted phenyl ethanones.
Oxidation: Formation of dichloro-2-hydroxybenzaldehyde or dichloro-2-hydroxybenzoic acid.
Reduction: Formation of dichloro-2-hydroxyphenylethanol.
Scientific Research Applications
2-Bromo-1-(3,5-dichloro-2-hydroxyphenyl)ethanone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-1-(3,5-dichloro-2-hydroxyphenyl)ethanone involves its interaction with molecular targets such as enzymes and proteins. The compound’s bromine and chlorine atoms can form covalent bonds with nucleophilic sites on target molecules, leading to inhibition or modification of their activity. This interaction can disrupt essential biological pathways, making the compound effective in various applications.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone
- 2-Bromo-1-(3,5-dichloro-4-hydroxyphenyl)ethanone
- 2-Bromo-1-(3,5-dichloro-2,4-dihydroxyphenyl)ethanone
Uniqueness
2-Bromo-1-(3,5-dichloro-2-hydroxyphenyl)ethanone is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and chlorine atoms enhances its versatility in various synthetic and research applications.
Properties
CAS No. |
53244-91-0 |
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Molecular Formula |
C8H5BrCl2O2 |
Molecular Weight |
283.93 g/mol |
IUPAC Name |
2-bromo-1-(3,5-dichloro-2-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H5BrCl2O2/c9-3-7(12)5-1-4(10)2-6(11)8(5)13/h1-2,13H,3H2 |
InChI Key |
MOYDZRNLOHIJGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)CBr)O)Cl)Cl |
Origin of Product |
United States |
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